molecular formula C10H21N B13587380 5-Cyclopentylpentan-2-amine

5-Cyclopentylpentan-2-amine

Katalognummer: B13587380
Molekulargewicht: 155.28 g/mol
InChI-Schlüssel: JAGLLSLOMRNDEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopentylpentan-2-amine: is an organic compound belonging to the class of amines Amines are characterized by the presence of one or more nitrogen atoms bonded to carbon atoms This compound features a cyclopentyl group attached to a pentan-2-amine structure, making it a primary amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopentylpentan-2-amine can be achieved through several methods, including:

    Reductive Amination: This involves the reaction of a cyclopentyl ketone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.

    Nucleophilic Substitution: This method involves the substitution of a halogenated cyclopentyl compound with an amine group using reagents like sodium amide or lithium amide.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 5-Cyclopentylpentan-2-amine can undergo oxidation reactions to form corresponding oximes or nitro compounds using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Cyclopentylpentan-2-amine serves as a valuable building block in organic synthesis, enabling the construction of complex molecules through various functionalization reactions.

Biology: In biological research, this compound is used to study the effects of amines on cellular processes and enzyme activities. It can also be employed in the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is utilized in the production of polymers, catalysts, and other functional materials. Its unique properties make it suitable for applications in organic electronics, photovoltaics, and biomaterials .

Wirkmechanismus

The mechanism of action of 5-Cyclopentylpentan-2-amine involves its interaction with specific molecular targets and pathways. As a primary amine, it can act as a nucleophile, participating in various chemical reactions. The compound may also interact with biological receptors and enzymes, modulating their activities and influencing cellular processes. Detailed mechanistic studies are required to elucidate the exact pathways and molecular targets involved .

Vergleich Mit ähnlichen Verbindungen

    Cyclopentamine: A cyclopentane homolog of propylhexedrine, differing only in the contracted ring size of a cyclopentane.

    Propylhexedrine: Similar to methamphetamine, with a cyclohexyl group instead of a cyclopentyl group.

Uniqueness: 5-Cyclopentylpentan-2-amine is unique due to its specific cyclopentyl substitution, which imparts distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C10H21N

Molekulargewicht

155.28 g/mol

IUPAC-Name

5-cyclopentylpentan-2-amine

InChI

InChI=1S/C10H21N/c1-9(11)5-4-8-10-6-2-3-7-10/h9-10H,2-8,11H2,1H3

InChI-Schlüssel

JAGLLSLOMRNDEQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCCC1CCCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.